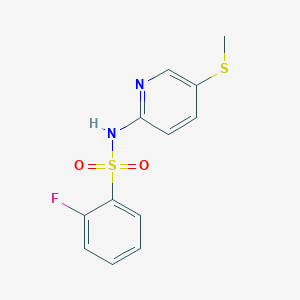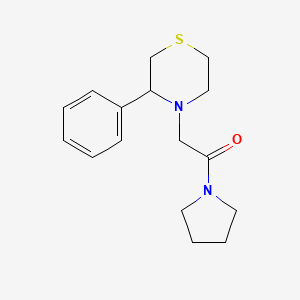
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine is a chemical compound that belongs to the family of thiomorpholines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including:
- Anticancer activity: this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
- Neuroprotective activity: this compound has been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease. It has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine in lab experiments include its potential as a lead compound for the development of new drugs and its versatility as a building block for the synthesis of new materials. However, its limitations include the need for further research to fully understand its mechanism of action and its potential toxicity.
将来の方向性
There are several future directions for the research on 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine, including:
- Investigation of its potential use in treating other diseases: Further research is needed to investigate the potential use of this compound in treating other diseases such as Parkinson's disease and multiple sclerosis.
- Development of new compounds: this compound can be used as a scaffold for the synthesis of new compounds with improved pharmacological properties.
- Investigation of its toxicity: Further research is needed to investigate the potential toxicity of this compound and its derivatives.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
合成法
The synthesis of 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine can be achieved through several methods. One of the most common methods involves the reaction of 3-chloromethylpyridine with thiomorpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with phenylboronic acid in the presence of a palladium catalyst to obtain this compound.
科学的研究の応用
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine has shown potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science.
Medicinal Chemistry: this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Drug Discovery: this compound has been identified as a potential lead compound for the development of new drugs. It has been investigated for its potential use as a scaffold for the synthesis of new compounds with improved pharmacological properties.
Material Science: this compound has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics.
特性
IUPAC Name |
3-phenyl-4-(pyridin-3-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-6-15(7-3-1)16-13-19-10-9-18(16)12-14-5-4-8-17-11-14/h1-8,11,16H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONHDHKMSDMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1CC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)



![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)


![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)

